molecular formula C11H12N4O2S B11785610 (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate

(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate

Katalognummer: B11785610
Molekulargewicht: 264.31 g/mol
InChI-Schlüssel: MEIMODWKRZZXKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, an oxadiazole ring, and a carbamimidothioate moiety, which together contribute to its distinctive properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the carbamimidothioate moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other products that require specific chemical properties.

Wirkmechanismus

The mechanism of action of (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamimidothioate include other oxadiazole derivatives, methoxyphenyl compounds, and carbamimidothioate-containing molecules. Examples include:

  • (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl carbamate
  • (3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl thiocarbamate

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C11H12N4O2S

Molekulargewicht

264.31 g/mol

IUPAC-Name

[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl carbamimidothioate

InChI

InChI=1S/C11H12N4O2S/c1-16-8-5-3-2-4-7(8)10-14-9(17-15-10)6-18-11(12)13/h2-5H,6H2,1H3,(H3,12,13)

InChI-Schlüssel

MEIMODWKRZZXKB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.